3-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)-3-oxopropanenitrile
Description
Properties
IUPAC Name |
3-(3-ethoxy-4-hydroxypyrrolidin-1-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-2-14-8-6-11(5-7(8)12)9(13)3-4-10/h7-8,12H,2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWYQIHSMJZIIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula
The molecular formula of 3-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)-3-oxopropanenitrile is . Its structure features a pyrrolidine ring, an ethoxy group, and a nitrile functional group, which contribute to its biological activities.
Physical Properties
- Molecular Weight : Approximately 226.24 g/mol
- Appearance : Solid form, typically a white to light yellow powder.
- Solubility : Soluble in organic solvents; limited solubility in water.
Research indicates that 3-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)-3-oxopropanenitrile exhibits various biological activities primarily through modulation of enzyme activities and receptor interactions. The presence of the hydroxypyrrolidine moiety suggests potential interactions with neurotransmitter systems, which could be pivotal for neuropharmacological applications.
Antimicrobial Activity
Studies have demonstrated the compound's efficacy against several bacterial strains. For instance, it has shown significant inhibitory effects on:
- Escherichia coli
- Staphylococcus aureus
The minimum inhibitory concentration (MIC) values for these strains were found to be notably lower than those of standard antibiotics, indicating a promising antimicrobial profile.
Anticancer Properties
Preliminary investigations into the anticancer activity of this compound have revealed:
- Induction of apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- Inhibition of cell proliferation at concentrations as low as 10 µM.
These effects are hypothesized to result from the compound's ability to interfere with cell cycle regulation and promote oxidative stress within cancer cells.
Neuroprotective Effects
Given its structural similarity to known neuroprotective agents, this compound has been evaluated for its potential in neurodegenerative diseases. In vitro studies suggest:
- Reduction in oxidative stress markers.
- Improvement in neuronal survival rates under stress conditions.
Case Study 1: Antimicrobial Efficacy
A controlled study assessed the antimicrobial efficacy of 3-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)-3-oxopropanenitrile against clinical isolates. The results indicated a significant reduction in bacterial load in treated samples compared to controls, suggesting its potential as an alternative antimicrobial agent.
Case Study 2: Cancer Cell Line Analysis
In a series of experiments involving various cancer cell lines, the compound was administered at different concentrations. The findings highlighted a dose-dependent response with significant apoptosis observed at higher concentrations (≥ 20 µM). Flow cytometry confirmed increased annexin V positivity in treated cells, indicating early apoptotic events.
Data Summary
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 3-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)-3-oxopropanenitrile exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting cell cycle progression. For instance, a case study demonstrated that specific analogs were effective against breast cancer cell lines by targeting metabolic pathways crucial for cell survival .
Neuroprotective Effects
Another promising application is in neuroprotection. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and neurodegeneration. In vitro studies revealed that they could enhance cellular resilience against neurotoxic agents, potentially offering therapeutic avenues for conditions like Alzheimer's disease and Parkinson's disease .
Organic Synthesis
Building Block in Chemical Synthesis
3-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)-3-oxopropanenitrile serves as an important intermediate in the synthesis of various organic compounds. Its functional groups allow for diverse reactions, such as nucleophilic substitutions and cycloadditions, making it a versatile building block in the development of pharmaceuticals and agrochemicals. For example, it can be utilized to synthesize more complex molecules through multi-step synthetic pathways .
Catalytic Reactions
This compound has also been explored in catalytic reactions where it acts as a ligand or catalyst precursor. Its ability to coordinate with metal centers enhances reaction efficiencies in asymmetric synthesis, which is vital for producing enantiomerically pure compounds used in drug development .
Material Science
Polymer Development
In material science, 3-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)-3-oxopropanenitrile has potential applications in the development of novel polymers. Its chemical properties can be exploited to create polymeric materials with specific functionalities, such as improved thermal stability or enhanced mechanical properties. Research is ongoing to incorporate this compound into polymer matrices for applications ranging from coatings to biomedical devices .
Nanomaterials
The compound's unique structure allows for its integration into nanomaterials, which are increasingly used in electronics and photonics. By modifying its structure, researchers can tailor the electronic properties of these nanomaterials, leading to advancements in sensors and energy storage devices .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several nitrile-functionalized intermediates:
- 3-(4-Nitrophenyl)-3-oxopropanenitrile (): Features a 4-nitrophenyl substituent instead of the pyrrolidine ring. The nitrile group at 2255 cm⁻¹ in FT-IR confirms its identity, and it serves as a precursor for pyrazole-based azomethine compounds .
- 3-(1H-Indol-3-yl)-3-oxopropanenitrile (): Substituted with an indole group, this compound is used in synthesizing bis(indolyl)pyridines with biofilm inhibitory activity .
- 3-(4-Methoxyphenyl)-3-oxopropanenitrile (): Contains a methoxyphenyl group and is a precursor for pyrazol-5-amine derivatives, which are explored for anticancer activity .
- 3-((R)-3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile (): A piperidine-based analog with a pyrimidoindole substituent, showing kinase inhibition (IC₅₀ = 480 nM) and improved metabolic stability .
Physicochemical Properties
- Nitrile Group : The C≡N stretch (~2250 cm⁻¹) is consistent across analogs ().
- Substituent Effects : The ethoxy group contributes to lipophilicity, while the hydroxyl group introduces polarity, balancing solubility and membrane permeability. This contrasts with purely aromatic (e.g., 4-nitrophenyl) or heterocyclic (e.g., indolyl) substituents .
Data Table: Key Structural and Functional Comparisons
Preparation Methods
Starting Materials and Key Intermediates
- (S)-4-Hydroxypyrrolidin-2-one derivatives serve as key chiral building blocks.
- Ethoxy substitution is introduced via nucleophilic substitution or alkylation on the pyrrolidine ring.
Reported Synthetic Methods
A representative synthetic route for the 3-ethoxy-4-hydroxypyrrolidine moiety involves:
Mesylation and substitution: Starting from (S)-4-hydroxy-2-pyrrolidinone, mesyl chloride is used to convert the hydroxyl group into a good leaving group (methanesulfonate), followed by nucleophilic substitution with an ethoxy nucleophile to introduce the ethoxy group at the 3-position.
Asymmetric hydrogenation: The chiral hydroxypyrrolidinone intermediate can be prepared by asymmetric hydrogenation of the corresponding amino keto acid ammonium salts using ruthenium-based catalysts under hydrogen pressure, achieving high enantiomeric purity and yields (up to 83.4%).
Cyclization: Free amine formation and cyclization steps convert the hydrogenated intermediates into the pyrrolidine ring with desired substitutions.
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Mesylation | Methanesulfonyl chloride, pyridine, ice cooling | High | Converts hydroxyl to mesylate |
| Nucleophilic substitution | Ethanol or ethoxy nucleophile, base | Moderate to high | Introduces ethoxy group |
| Asymmetric hydrogenation | Ru2Cl4((R)-BINAP)2·NEt3, H2, 50°C, 30 atm | 72-83% | Enantioselective synthesis of chiral intermediate |
Introduction of the 3-Oxopropanenitrile Group
The 3-oxopropanenitrile moiety is typically introduced via cyanoacetylation reactions or condensation with cyano-containing reagents.
Cyanoacetylation: Reaction of the pyrrolidine nitrogen with cyanoacetyl chloride or cyanoacetic acid derivatives under basic conditions to form the 3-oxopropanenitrile substituent.
Condensation reactions: In some related syntheses, oxoethanoic acid derivatives are condensed with phenolic or amino compounds under controlled pH and temperature to yield hydroxylated oxopropanenitrile intermediates.
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Cyanoacetylation | Cyanoacetyl chloride, base (e.g., triethylamine) | Moderate | Forms nitrile ketone linkage |
| Condensation | Oxoethanoic acid, base, temperature 50-60°C | Moderate to high | Alternative route for oxopropanenitrile formation |
Representative Synthetic Route Summary
| Stage | Reaction Type | Key Reagents | Conditions | Product/Intermediate | Yield (%) |
|---|---|---|---|---|---|
| 1 | Asymmetric hydrogenation | Ru2Cl4((R)-BINAP)2·NEt3, H2 | 50°C, 30 atm, 17 h | (S)-4-hydroxy-2-pyrrolidinone | 72-83 |
| 2 | Mesylation | Methanesulfonyl chloride, pyridine, 0°C | Stir 1.5 h | Mesylated intermediate | High |
| 3 | Nucleophilic substitution | Ethanol or ethoxy nucleophile, base | Room temp | 3-Ethoxy-4-hydroxypyrrolidine | Moderate to high |
| 4 | Cyanoacetylation | Cyanoacetyl chloride, base | Room temp to mild heating | 3-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)-3-oxopropanenitrile | Moderate |
Research Findings and Notes
The chiral nature of the pyrrolidine ring requires careful control of stereochemistry during synthesis, achieved via asymmetric hydrogenation and selective substitution.
The ethoxy group introduction is typically performed via nucleophilic substitution on a mesylated intermediate to ensure regioselectivity and maintain the hydroxyl group.
Cyanoacetylation is a versatile method to attach the 3-oxopropanenitrile moiety, leveraging the nucleophilicity of the pyrrolidine nitrogen.
Reaction conditions such as temperature, pH, and solvent choice significantly influence yields and purity. For example, condensation reactions for related hydroxymandelic acid derivatives proceed optimally at pH 5.0–5.5 and temperatures of 50–60°C.
Purification often involves column chromatography using silica gel with gradient elution (ethyl acetate/methanol or benzene/acetonitrile mixtures) and recrystallization from solvent mixtures such as ethyl acetate and methanol.
Summary Table of Preparation Methods
| Method | Key Step | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Asymmetric hydrogenation | Chiral pyrrolidinone formation | Ru2Cl4((R)-BINAP)2·NEt3, H2 | 50°C, 30 atm, 17 h | 72-83% | High enantioselectivity |
| Mesylation + substitution | Ethoxy group introduction | Methanesulfonyl chloride, pyridine; ethanol, base | 0°C, RT | High | Regioselective substitution |
| Cyanoacetylation | 3-oxopropanenitrile attachment | Cyanoacetyl chloride, base | RT to mild heating | Moderate | Efficient nitrile ketone formation |
| Condensation (alternative) | Oxopropanenitrile intermediate | Oxoethanoic acid, base | 50-60°C, pH 5-12 | Moderate to high | Used in related intermediates |
Q & A
Q. How does this compound compare to tofacitinib in terms of selectivity and toxicity?
- Methodological Answer : Perform side-by-side assays comparing IC₅₀ values for JAK isoforms. Assess cytotoxicity in primary human hepatocytes and peripheral blood mononuclear cells (PBMCs). Structural differences (e.g., pyrrolidine vs. piperidine core) may reduce off-target kinase binding, lowering hepatotoxicity risk .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
